5-Bromo-2-methoxybenzohydrazide
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Overview
Description
5-Bromo-2-methoxybenzohydrazide is an organic compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol This compound is characterized by the presence of a bromine atom, a methoxy group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxybenzohydrazide typically involves the reaction of 5-bromo-2-methoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methoxybenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation Reactions: The hydrazide moiety can react with aldehydes or ketones to form hydrazones or Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Condensation Reactions: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products Formed:
Hydrazones: Formed by the reaction of this compound with aldehydes.
Schiff Bases: Formed by the reaction with ketones.
Scientific Research Applications
5-Bromo-2-methoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxybenzohydrazide involves its interaction with various molecular targets. For instance, when forming hydrazones or Schiff bases, it can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the nature of the bioactive compound formed .
Comparison with Similar Compounds
- 5-Bromo-2-hydroxybenzohydrazide
- 5-Bromo-2-chlorobenzohydrazide
- 5-Bromo-2-methoxybenzaldehyde
Comparison: 5-Bromo-2-methoxybenzohydrazide is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical reactivity and potential biological activity. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
5-bromo-2-methoxybenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-7-3-2-5(9)4-6(7)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUAWAKCVDQQJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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